

# Disodium Succinate in Biopharmaceutical Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Disodium succinate**, the disodium salt of succinic acid, is a versatile excipient gaining prominence in biopharmaceutical production. Its utility spans from enhancing cell culture performance to stabilizing protein formulations. As an endogenous metabolite, it is a component of the tricarboxylic acid (TCA) cycle, offering excellent biocompatibility. These application notes provide detailed protocols and data for the effective use of **disodium succinate** in the production of biologics, such as monoclonal antibodies (mAbs).

# Application in Upstream Processing: Cell Culture Supplementation

**Disodium succinate** serves as a valuable supplement in cell culture media, particularly for Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry. It can act as an alternative carbon source, influence cellular metabolism, and improve product quality. Supplementation with succinic acid has been shown to eliminate cell aggregation and enhance the homogeneity of stable cell lines producing IgG and IgA.[1]

## **Key Benefits in Cell Culture:**

 Energy Source: Succinate can enter the TCA cycle directly, providing energy for cellular processes.



- Reduced Lactate Production: Supplementation with succinic acid has been observed to lead to lower lactate levels in the culture medium.[1]
- Improved Cell Viability and Growth: By providing an alternative energy source and potentially reducing toxic byproducts, succinate can enhance cell growth and viability.
- Enhanced Protein Production and Quality: Studies have indicated that succinic acid supplementation can have potential biotechnological applications in the production of IgG and IgA.[1]

Quantitative Data Summary: Succinate Supplementation

|  | - | lture |
|--|---|-------|

| Parameter                        | Concentration<br>Range | Observed<br>Effect                                                     | Cell Line                                     | Reference |
|----------------------------------|------------------------|------------------------------------------------------------------------|-----------------------------------------------|-----------|
| Succinate<br>Supplementation     | 6 - 24 mM              | Improved metabolic performance, decreased lactate/pyruvate ratio.      | Mixed glial cells                             | [2]       |
| Succinic Acid<br>Supplementation | Not Specified          | Eliminated cell aggregation, improved homogeneity, low lactate levels. | IgG and IgA<br>producing stable<br>cell lines | [1]       |

# Protocol: Supplementation of Disodium Succinate in a CHO Cell Fed-Batch Culture

This protocol provides a framework for evaluating the effect of **disodium succinate** supplementation on CHO cell growth and monoclonal antibody production in a fed-batch culture.

Materials:



- CHO cell line producing a monoclonal antibody
- Chemically defined basal and feed media for CHO cells
- Sterile, stock solution of **Disodium Succinate** (e.g., 1 M in WFI)
- Shake flasks or benchtop bioreactor
- Cell counting instrument (e.g., automated cell counter)
- Metabolite analyzer (for glucose, lactate, etc.)
- HPLC with a protein A column for titer analysis

#### Procedure:

- Inoculum Expansion: Expand the CHO cells in the basal medium according to standard cell culture protocols to achieve the required cell density for inoculation of the production culture.
- Production Culture Inoculation: Inoculate the production vessel (shake flask or bioreactor) at a target viable cell density (e.g., 0.5 1 x 10^6 cells/mL) in the basal medium.
- Experimental Groups:
  - Control Group: Fed-batch culture without disodium succinate supplementation.
  - Test Groups: Fed-batch cultures supplemented with varying final concentrations of disodium succinate (e.g., 5 mM, 10 mM, 20 mM).
- Supplementation Strategy:
  - Add the calculated volume of the sterile disodium succinate stock solution to the test group vessels at the beginning of the culture (day 0) or as a component of the feed medium.
- Fed-Batch Culture Maintenance:



- Maintain the cultures under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>, appropriate agitation).
- Begin feeding with the nutrient feed medium on a predetermined schedule (e.g., starting on day 3) based on nutrient consumption or a pre-defined feeding strategy.
- Process Monitoring (Daily):
  - Measure viable cell density and viability.
  - Analyze supernatant for key metabolites (glucose, lactate, glutamine, ammonia).
  - Measure mAb titer using Protein A HPLC.
  - Monitor pH and dissolved oxygen (in bioreactors).
- Data Analysis:
  - Plot cell growth curves, viability profiles, and metabolite concentrations over time for all groups.
  - Compare the final mAb titer and specific productivity between the control and test groups.
  - Assess the impact of **disodium succinate** on the lactate yield from glucose.

# **Experimental Workflow for Cell Culture Supplementation**





Click to download full resolution via product page

Caption: Workflow for evaluating **disodium succinate** in CHO cell culture.



# Application in Downstream Processing and Formulation

**Disodium succinate** is widely used as a buffering agent in the formulation of therapeutic proteins, including monoclonal antibodies and vaccines. It offers an excellent buffering capacity in the acidic pH range of 4.5 to 6.0, which is often optimal for the stability of biologics. Furthermore, succinate buffers have been associated with reduced pain upon injection compared to other buffer systems.

## **Key Benefits in Formulation:**

- pH Control: Maintains the pH of the formulation within a range that ensures protein stability.
- Protein Stabilization: Helps to prevent aggregation and degradation of the biologic drug substance.
- Reduced Injection Site Pain: Offers a more patient-friendly formulation.

## **Challenges and Mitigation:**

A primary challenge with succinate buffers is the potential for crystallization of buffer components during freezing and thawing, which can lead to significant pH shifts and potentially compromise product stability. Research has shown that the inclusion of cryoprotectants, such as sucrose, can effectively mitigate this issue.

# Quantitative Data Summary: Disodium Succinate in mAb Formulations

| Parameter        | Concentration<br>Range | Key Finding                                             | Reference |
|------------------|------------------------|---------------------------------------------------------|-----------|
| Succinate Buffer | 25 mM - 250 mM         | pH increase of ~1.2<br>units upon freezing.             |           |
| Sucrose Addition | 2% (w/v)               | Mitigated pH shift caused by succinate crystallization. | _         |



# Protocol: Preparation and Evaluation of a Succinate-Buffered Monoclonal Antibody Formulation

This protocol outlines the steps for preparing a succinate-buffered formulation for a monoclonal antibody and assessing its stability.

#### Materials:

- Purified monoclonal antibody
- Succinic acid
- Sodium hydroxide (for pH adjustment) or Disodium Succinate
- Sucrose (optional cryoprotectant)
- Water for Injection (WFI)
- pH meter
- Analytical instruments for stability assessment (e.g., SEC-HPLC, DLS, CD spectroscopy)

#### Procedure:

- Buffer Preparation:
  - Prepare a stock solution of succinic acid (e.g., 0.2 M) in WFI.
  - Prepare a stock solution of sodium hydroxide (e.g., 0.2 M) in WFI.
  - To prepare the final succinate buffer (e.g., 25 mM, pH 5.0), add a calculated volume of the succinic acid stock to a portion of the final volume of WFI.
  - While stirring, slowly add the sodium hydroxide solution to titrate the buffer to the target pH.
  - Bring the buffer to the final volume with WFI.



- Alternatively, prepare solutions of succinic acid and disodium succinate and mix them to achieve the desired pH and concentration.
- Formulation Preparation:
  - If using a cryoprotectant, dissolve the desired amount of sucrose (e.g., to a final concentration of 2% w/v) in the succinate buffer.
  - Perform buffer exchange of the purified mAb into the final succinate buffer formulation using dialysis or tangential flow filtration (TFF).
  - Adjust the final protein concentration to the target level (e.g., 50 mg/mL).
  - Sterile filter the final formulation through a 0.22 μm filter.
- Stability Assessment (Accelerated and Real-Time):
  - Sample Aliquoting: Aliquot the formulated mAb into sterile vials appropriate for storage.
  - Storage Conditions: Place the vials at various temperature conditions as per ICH guidelines:
    - Long-term: 5°C ± 3°C
    - Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
    - Stressed: 40°C ± 2°C / 75% RH ± 5% RH
  - Freeze-Thaw Studies: Subject a set of samples to multiple freeze-thaw cycles (e.g., -20°C to room temperature for 5 cycles).
  - Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 24, 36 months for long-term).
- Analytical Testing:
  - Visual Inspection: Check for color change and particulates.
  - pH Measurement: Confirm pH stability.



- Size Exclusion Chromatography (SEC-HPLC): Quantify monomer, dimer, and higher-order aggregates.
- Dynamic Light Scattering (DLS): Assess the size distribution of particles in the solution.
- Charge Variant Analysis (e.g., iCIEF, CEX-HPLC): Monitor changes in the charge heterogeneity of the mAb.
- Potency Assay (e.g., ELISA, cell-based assay): Ensure the biological activity of the mAb is maintained.

# **Experimental Workflow for Formulation Stability Study**





Click to download full resolution via product page

Caption: Workflow for mAb stability testing in succinate buffer.

# **Signaling Pathways and Metabolic Impact**



Succinate is not merely a metabolite but also a signaling molecule that can influence cellular processes, particularly under conditions of metabolic stress. Its accumulation, either intracellularly or in the extracellular space, can trigger specific signaling cascades.

## Intracellular Signaling: HIF-1α Stabilization

Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF- $1\alpha$ ) is hydroxylated by prolyl hydroxylases (PHDs), leading to its degradation. However, an accumulation of intracellular succinate can inhibit PHDs. This inhibition stabilizes HIF- $1\alpha$ , allowing it to translocate to the nucleus and activate the transcription of genes involved in glycolysis and inflammation.

## **Extracellular Signaling: SUCNR1 Activation**

Extracellular succinate can bind to and activate a G-protein coupled receptor known as SUCNR1 (also GPR91). This receptor is expressed on various cell types, including immune cells. Activation of SUCNR1 can lead to downstream signaling events that modulate inflammation and other cellular responses.

## **Succinate Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Succinate signaling via HIF-1α stabilization and SUCNR1 activation.

## Conclusion

**Disodium succinate** is a multi-functional excipient with significant potential in biopharmaceutical production. Its application in cell culture can lead to improved growth and productivity, while its use in formulation provides a stable and patient-friendly buffering system. A thorough understanding of its properties and the implementation of robust protocols are essential for leveraging its benefits in the development of safe and effective biologic therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Effects of Succinic Acid Supplementation on Stable Cell Line Growth, Aggregation, and IgG and IgA Production PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinate supplementation improves metabolic performance of mixed glial cell cultures with mitochondrial dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Disodium Succinate in Biopharmaceutical Production: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047504#disodium-succinate-applications-in-biopharmaceutical-production]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com